molecular formula C20H29N3 B1667676 Atiprosin CAS No. 89303-63-9

Atiprosin

Cat. No.: B1667676
CAS No.: 89303-63-9
M. Wt: 311.5 g/mol
InChI Key: WXNVFYIBELASJW-AZUAARDMSA-N
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Preparation Methods

The synthesis of Atiprosin involves several steps, starting with the preparation of the core structure, which is a pyrazino[2’,3’:3,4]pyrido[1,2-a]indole. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Atiprosin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced to form different reduced derivatives.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Atiprosin exerts its effects by selectively blocking alpha-1-adrenergic receptors. These receptors are found on the smooth muscle cells of blood vessels. By blocking these receptors, this compound prevents the action of neurotransmitters like norepinephrine, which normally cause blood vessels to constrict. This leads to the relaxation of blood vessels and a subsequent decrease in blood pressure . The molecular targets involved include the alpha-1-adrenergic receptors, and the pathways affected are those related to vasoconstriction and blood pressure regulation .

Comparison with Similar Compounds

Atiprosin is similar to other alpha-1-adrenergic receptor antagonists such as Prazosin and Ketanserin. it is unique in its specific chemical structure and the balance of its alpha-blocking and antihistamine activities. Unlike Prazosin, which is widely used in clinical practice, this compound was never marketed . Ketanserin, on the other hand, also has serotonin receptor antagonist properties, which this compound lacks .

Similar Compounds

Biological Activity

Atiprosin, also known as AY-28228, is a compound that has been studied for its pharmacological properties, particularly its activity as an antagonist at various receptor sites. This article provides a comprehensive overview of the biological activity of this compound, highlighting its receptor profiles, pharmacological effects, and relevant case studies.

Receptor Activity Profile

This compound exhibits significant activity as an alpha-adrenoceptor antagonist , with a potency (pA2) of 8.11. This potency is lower than that of prazosin (pA2 = 8.78) but greater than that of ketanserin (pA2 = 7.34) and indoramin (pA2 = 7.85) . The compound shows selectivity for alpha 1-adrenoceptors , being over 100-fold less potent at alpha 2-adrenoceptors (pA2 = 6.04).

In addition to its alpha-adrenoceptor antagonism, this compound also acts as a serotonin 5-HT2-receptor antagonist with a potency of pA2 = 6.87, although this is less potent compared to ketanserin (pA2 = 8.61). Furthermore, it displays histamine H1-antagonist activity (pA2 = 7.32), albeit with lower potency than its alpha 1-adrenoceptor antagonism .

Pharmacological Effects

The pharmacological implications of this compound's receptor activity are noteworthy:

  • Alpha-Adrenoceptor Antagonism : The ability to block alpha 1-adrenoceptors can lead to vasodilation and reduced blood pressure, making this compound potentially useful in treating hypertension.
  • Serotonin Receptor Antagonism : Its action on serotonin receptors may contribute to effects on mood and anxiety, although specific clinical applications in this area require further research.
  • Histamine Antagonism : The histamine H1-antagonist properties suggest potential applications in allergy treatment or conditions involving histamine release.

Comparative Potency Table

Receptor TypeThis compound pA2Ketanserin pA2Prazosin pA2Indoramin pA2
Alpha 1-Adrenoceptor8.117.348.787.85
Alpha 2-Adrenoceptor6.04N/AN/AN/A
Serotonin 5-HT26.878.61N/AN/A
Histamine H17.32>8.77N/A>8.83

Case Studies and Research Findings

Research has explored the therapeutic potential of this compound in various contexts:

  • Hypertension Management : In studies involving isolated tissues, this compound demonstrated effective antagonism of alpha-adrenoceptors leading to decreased vascular resistance . This suggests its potential use in managing hypertension.
  • Anxiety Disorders : Given its serotonin receptor antagonism, further investigations are warranted to assess the efficacy of this compound in anxiety-related disorders.
  • Allergic Reactions : Due to its H1-antagonist properties, this compound may offer benefits in treating allergic responses, though clinical trials would be necessary to confirm this application.

Properties

CAS No.

89303-63-9

Molecular Formula

C20H29N3

Molecular Weight

311.5 g/mol

IUPAC Name

(2R,7S)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene

InChI

InChI=1S/C20H29N3/c1-5-21-12-13-22(14(2)3)18-10-11-23-17-9-7-6-8-16(17)15(4)19(23)20(18)21/h6-9,14,18,20H,5,10-13H2,1-4H3/t18-,20+/m0/s1

InChI Key

WXNVFYIBELASJW-AZUAARDMSA-N

SMILES

CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C

Isomeric SMILES

CCN1CCN([C@@H]2[C@@H]1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C

Canonical SMILES

CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

atiprosin
atiprosin maleate
AY 28,228
AY-28228
pyrazino(2',3':3,4)pyrido(1,2-a)indole-1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-2-butanedioate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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